molecular formula C11H12BrN B3217608 3-(3-Bromophenyl)-2,2-dimethylpropanenitrile CAS No. 118255-97-3

3-(3-Bromophenyl)-2,2-dimethylpropanenitrile

Cat. No.: B3217608
CAS No.: 118255-97-3
M. Wt: 238.12 g/mol
InChI Key: CXDWYUIJXIRXKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3-bromophenyl precursor with a 2,2-dimethylpropanenitrile derivative. The exact method would depend on the available starting materials and the desired conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the connectivity of the atoms and the 3D arrangement of the atoms in the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the bromine atom and the nitrile group. The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. The nitrile group can undergo various reactions, including hydrolysis, reduction, and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen atom .

Scientific Research Applications

Synthesis and Chemical Applications

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl This study outlines a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, highlighting the challenges and solutions in the synthesis of brominated compounds for industrial applications (Qiu et al., 2009).

Environmental and Safety Studies

Novel Brominated Flame Retardants This review discusses the occurrence, environmental fate, and potential risks of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, emphasizing the need for further research on their impact (Zuiderveen et al., 2020).

Industrial and Material Science

Photosensitive Protecting Groups This article reviews the use of photosensitive protecting groups, including brominated compounds, in synthetic chemistry, showcasing their potential for future applications (Amit et al., 1974).

Analytical Chemistry and Environmental Monitoring

Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol This review summarizes studies on 2,4,6-Tribromophenol, a widely produced brominated phenol, focusing on its environmental concentrations, toxicology, and the gaps in current knowledge about this chemical (Koch & Sures, 2018).

Emerging Research and Applications

NEXAFS Investigations of Transition Metal Compounds This article reviews the use of near-edge X-ray absorption fine structure (NEXAFS) in studying electronic and structural properties of transition metal compounds, including those involving brominated compounds, highlighting the technique's importance in understanding material properties (Chen, 1998).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety measures should be taken when handling this compound to avoid exposure .

Future Directions

Future research on this compound could involve exploring its reactivity in various chemical reactions, investigating its potential biological activity, and optimizing its synthesis .

Properties

IUPAC Name

3-(3-bromophenyl)-2,2-dimethylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDWYUIJXIRXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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